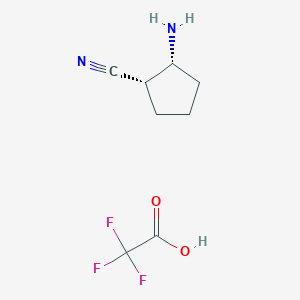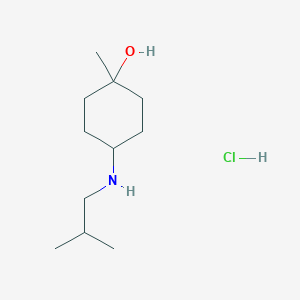
4-(Isobutylamino)-1-methylcyclohexan-1-OL hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Isobutylamino)-1-methylcyclohexan-1-OL hydrochloride is a chemical compound with a cyclohexane ring substituted with an isobutylamino group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isobutylamino)-1-methylcyclohexan-1-OL hydrochloride typically involves the following steps:
Formation of the cyclohexane ring: This can be achieved through various cyclization reactions.
Introduction of the isobutylamino group: This step involves the substitution of a suitable leaving group on the cyclohexane ring with an isobutylamine.
Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of 4-(Isobutylamino)-1-methylcyclohexan-1-OL hydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Batch reactors: For controlled synthesis and easy monitoring.
Continuous flow reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-(Isobutylamino)-1-methylcyclohexan-1-OL hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The isobutylamino group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce secondary amines.
Scientific Research Applications
4-(Isobutylamino)-1-methylcyclohexan-1-OL hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 4-(Isobutylamino)-1-methylcyclohexan-1-OL hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(Isopropylamino)-1-methylcyclohexan-1-OL hydrochloride
- 4-(Butylamino)-1-methylcyclohexan-1-OL hydrochloride
- 4-(Ethylamino)-1-methylcyclohexan-1-OL hydrochloride
Uniqueness
4-(Isobutylamino)-1-methylcyclohexan-1-OL hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Properties
Molecular Formula |
C11H24ClNO |
|---|---|
Molecular Weight |
221.77 g/mol |
IUPAC Name |
1-methyl-4-(2-methylpropylamino)cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C11H23NO.ClH/c1-9(2)8-12-10-4-6-11(3,13)7-5-10;/h9-10,12-13H,4-8H2,1-3H3;1H |
InChI Key |
ZYGZUUNXNHHTFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1CCC(CC1)(C)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


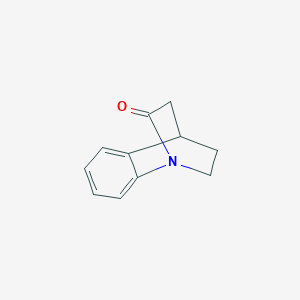
![4-Chloro-6,6-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B13051048.png)
![6'-Bromo-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hcl](/img/structure/B13051057.png)
![(1S,2R)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13051058.png)
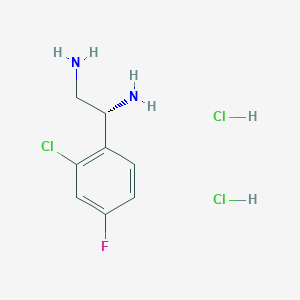
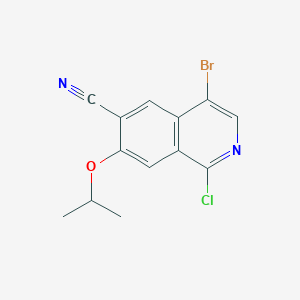
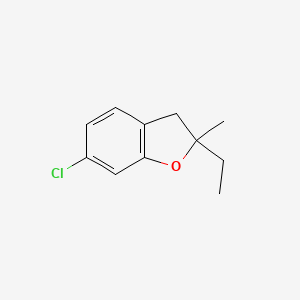
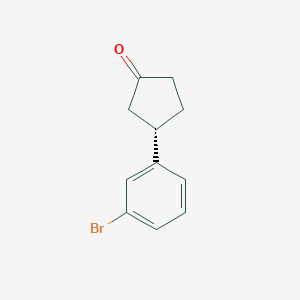
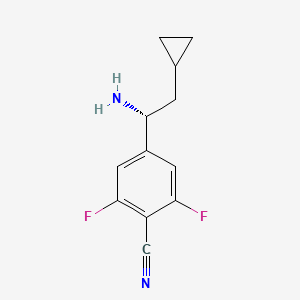
![N-(3-((2R,3S,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzamide](/img/structure/B13051078.png)
![(3S)-3-Amino-3-[2-hydroxy-5-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13051080.png)
![2-Fluoro-8-azaspiro[4.5]decane hcl](/img/structure/B13051090.png)

